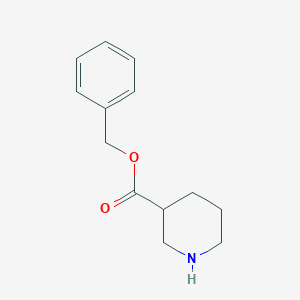

Benzyl piperidine-3-carboxylate

Description

Structure

3D Structure

Properties

IUPAC Name |

benzyl piperidine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17NO2/c15-13(12-7-4-8-14-9-12)16-10-11-5-2-1-3-6-11/h1-3,5-6,12,14H,4,7-10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DMFIILJDODEYHQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CNC1)C(=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70540226 | |

| Record name | Benzyl piperidine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70540226 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

97231-90-8 | |

| Record name | Benzyl piperidine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70540226 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Benzyl Piperidine-3-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic pathways for benzyl piperidine-3-carboxylate, a key structural motif in numerous pharmacologically active compounds. The document details several effective methodologies, complete with experimental protocols and comparative data to assist researchers in selecting the most suitable route for their specific applications.

N-Alkylation of Piperidine-3-carboxylate Precursors

A direct and common method for the synthesis of this compound is the N-alkylation of a pre-existing piperidine-3-carboxylate ester. This reaction typically involves the nucleophilic substitution of a benzyl halide with the secondary amine of the piperidine ring.

Experimental Protocol: N-Benzylation of Ethyl Piperidine-3-carboxylate

Materials:

-

Ethyl piperidine-3-carboxylate (1 equivalent)

-

Benzyl bromide (1.1 equivalents)

-

Potassium carbonate (K₂CO₃) (2 equivalents) or Diisopropylethylamine (DIPEA) (1.5 equivalents)

-

Anhydrous acetonitrile, DMF, or DCM (to a concentration of ~0.1 M)

-

Ethyl acetate

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

To a round-bottom flask equipped with a magnetic stir bar, add ethyl piperidine-3-carboxylate (1.0 eq).

-

Dissolve the starting material in a suitable anhydrous solvent (e.g., acetonitrile) to a concentration of approximately 0.1 M.

-

Add a non-nucleophilic base, such as potassium carbonate (2.0 eq.) or DIPEA (1.5 eq.).

-

Slowly add benzyl bromide (1.1 eq.) to the stirred solution at room temperature. For more reactive halides, the addition can be performed at 0 °C.

-

Stir the mixture at room temperature or heat as required (e.g., up to 80°C) and monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, if K₂CO₃ was used, filter off the solid base.

-

Concentrate the solution under reduced pressure to remove the solvent.

-

Partition the residue between an organic solvent like ethyl acetate and a saturated aqueous sodium bicarbonate solution.

-

Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.

-

Purify the crude product by flash column chromatography on silica gel to yield pure N-benzyl piperidine-3-carboxylate.

Quantitative Data for N-Alkylation

| Starting Material | Benzylating Agent | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |

| Ethyl piperidine-3-carboxylate | Benzyl bromide | K₂CO₃ | Acetonitrile | RT - 80 | 12-24 | >90 |

| Methyl piperidine-3-carboxylate | Benzyl chloride | DIPEA | DMF | RT | 16 | High |

Note: Yields are highly dependent on the specific substrate and reaction conditions.

Workflow for N-Alkylation

Caption: General workflow for the N-alkylation of ethyl piperidine-3-carboxylate.

Reductive Amination

Reductive amination is a versatile method for forming C-N bonds and can be employed to synthesize this compound. This process involves the reaction of a piperidine-3-carboxylate ester with benzaldehyde to form an iminium ion intermediate, which is then reduced in situ to the desired N-benzyl product. Sodium triacetoxyborohydride (NaBH(OAc)₃) is a commonly used reducing agent for this transformation due to its mildness and selectivity.

Experimental Protocol: Reductive Amination of Ethyl Piperidine-3-carboxylate

Materials:

-

Ethyl piperidine-3-carboxylate (1.1 equivalents)

-

Benzaldehyde (1 equivalent)

-

Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.2 equivalents)

-

Ethyl acetate (EtOAc)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

To a solution of benzaldehyde (1 eq, 20 mmol) in EtOAc (40 mL), add ethyl piperidine-3-carboxylate (1.1 eq, 22 mmol).

-

Follow with the addition of sodium triacetoxyborohydride (1.2 eq, 24 mmol) and stir the mixture at room temperature for 6 hours.

-

Monitor the reaction by TLC.

-

Quench the reaction mixture with a saturated aqueous NaHCO₃ solution (20 mL).

-

Separate the organic layer, and extract the aqueous layer with ethyl acetate (3 x 20 mL).

-

Combine the organic layers, dry over Na₂SO₄, and concentrate under reduced pressure.

-

Purify the residue by flash column chromatography to afford the product.

Quantitative Data for Reductive Amination

| Carbonyl Compound | Amine | Reducing Agent | Solvent | Time (h) | Yield (%) |

| Benzaldehyde | Ethyl piperidine-3-carboxylate | NaBH(OAc)₃ | EtOAc | 6 | High |

| Benzaldehyde | Methyl piperidine-3-carboxylate | NaBH(OAc)₃ | DCM | 4 | High |

Note: Yields are generally high for this reaction with a variety of substrates.

Logical Diagram for Reductive Amination

Caption: Logical relationship in the reductive amination synthesis pathway.

Catalytic Hydrogenation of Benzyl Nicotinate

The catalytic hydrogenation of benzyl nicotinate offers a direct route to this compound by reducing the pyridine ring. This method typically employs a noble metal catalyst, such as palladium on carbon (Pd/C) or platinum on carbon (Pt/C), under a hydrogen atmosphere.

Experimental Protocol: Catalytic Hydrogenation

Materials:

-

Benzyl nicotinate (1 equivalent)

-

10% Palladium on carbon (Pd/C) (10-20% by weight of substrate)

-

Methanol or Ethanol

-

Hydrogen gas (H₂)

Procedure:

-

Dissolve benzyl nicotinate in an appropriate solvent (e.g., methanol) in a hydrogenation flask to a concentration of approximately 0.1 M.

-

Carefully add 10% Pd/C to the solution.

-

Securely attach a hydrogen-filled balloon to the flask.

-

Evacuate the flask under vacuum and backfill with hydrogen from the balloon. Repeat this cycle three times.

-

Stir the reaction mixture vigorously at room temperature.

-

Monitor the reaction progress by TLC.

-

Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the palladium catalyst.

-

Wash the Celite® pad with the reaction solvent.

-

Combine the filtrates and remove the solvent under reduced pressure to yield the crude product.

-

Further purification can be performed by crystallization or chromatography if necessary.

Quantitative Data for Catalytic Hydrogenation

| Substrate | Catalyst | Solvent | Pressure | Temperature | Yield (%) |

| Benzyl Nicotinate | 10% Pd/C | Methanol | 1 atm (balloon) | RT | Good to High |

| Benzyl Nicotinate | PtO₂ | Acetic Acid | 50 psi | RT | High |

Note: Reaction times and yields can vary depending on catalyst activity and substrate purity.

Experimental Workflow for Hydrogenation

Caption: Experimental workflow for the catalytic hydrogenation of benzyl nicotinate.

Dieckmann Condensation Route

The Dieckmann condensation provides an alternative, multi-step approach to piperidine structures. This intramolecular Claisen condensation of a diester can be utilized to construct the piperidine ring, which can then be further functionalized. For the synthesis of this compound, a suitable N-benzyl protected diester is required.

Synthetic Pathway Overview

This pathway involves the initial synthesis of an N,N-bis(2-carboxyethyl)benzylamine diester, followed by Dieckmann cyclization to form a 4-oxo-piperidine-3-carboxylate intermediate. Subsequent hydrolysis and decarboxylation would yield an N-benzyl-4-piperidone, which would then require further steps to arrive at the target molecule. Due to the complexity and multiple steps, this route is generally less direct than the aforementioned methods.

A patent describes the synthesis of a related compound, 1-benzyl-4-keto-3-piperidine acid methyl ester, via a Dieckmann condensation.[1] The catalyst used is sodium methoxide, generated from sodium and methanol, with toluene as an inert solvent to favor the intramolecular reaction.[1]

General Steps in the Dieckmann Condensation Route

-

Synthesis of the Diester Precursor: Reaction of benzylamine with two equivalents of an acrylate ester (e.g., methyl acrylate) via a Michael addition.

-

Dieckmann Cyclization: Intramolecular condensation of the resulting diester using a strong base (e.g., sodium ethoxide) to form the cyclic β-keto ester.

-

Hydrolysis and Decarboxylation: Acidic or basic hydrolysis of the β-keto ester followed by decarboxylation to yield the corresponding N-benzyl-4-piperidone.

-

Further Functionalization: Conversion of the 4-keto group and introduction of the carboxylate at the 3-position, which would involve several additional synthetic steps.

Given the indirect nature of this route to the specific target molecule, detailed protocols are not provided here, as the other methods offer more direct and efficient pathways.

Logical Flow of the Dieckmann Condensation Pathway

Caption: Logical flow diagram for the multi-step Dieckmann condensation route.

Conclusion

This guide has outlined four principal synthetic pathways to this compound. For direct and high-yielding syntheses, N-alkylation of piperidine-3-carboxylate precursors and reductive amination are highly recommended. The catalytic hydrogenation of benzyl nicotinate also presents a viable and efficient route. The Dieckmann condensation pathway, while synthetically interesting for the construction of the piperidine ring, is a more convoluted approach for accessing this specific target molecule. The choice of the optimal synthetic route will depend on factors such as the availability of starting materials, scalability, and the desired purity of the final compound. The provided experimental protocols and comparative data serve as a valuable resource for researchers in the planning and execution of their synthetic strategies.

References

An In-depth Technical Guide to the Physicochemical Properties of Benzyl piperidine-3-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Benzyl piperidine-3-carboxylate is a heterocyclic organic compound with a piperidine core structure, a key motif in many biologically active molecules and pharmaceutical agents. Understanding its physicochemical properties is fundamental for its application in medicinal chemistry, drug design, and synthetic organic chemistry. This technical guide provides a comprehensive overview of the known and predicted physicochemical characteristics of this compound, details experimental protocols for their determination, and outlines a plausible synthetic pathway.

Chemical Identity and Structure

This compound is an ester derivative of piperidine-3-carboxylic acid. The structure consists of a saturated six-membered heterocycle containing a nitrogen atom (the piperidine ring), substituted at the 3-position with a benzyloxycarbonyl group.

-

IUPAC Name: this compound

-

Molecular Formula: C₁₃H₁₇NO₂

-

Molecular Weight: 219.28 g/mol

-

CAS Number: 153545-05-2[1]

-

Canonical SMILES: C1CC(CN(C1)C(=O)OCC2=CC=CC=C2)C(=O)N

Physicochemical Properties

Quantitative data for this compound is not extensively reported in the literature. The following table summarizes calculated values and data for closely related analogs to provide an estimated profile. Researchers are advised to determine these properties experimentally for their specific samples.

| Property | Value | Source/Method | Notes |

| Molecular Weight | 219.28 g/mol | Calculated | Based on the molecular formula C₁₃H₁₇NO₂. |

| Melting Point | Not available | - | Data for the related ethyl 1-benzyl-3-oxo-4-piperidinecarboxylate hydrochloride is 162 °C (dec.). The absence of the oxo group and the hydrochloride salt will significantly alter the melting point. |

| Boiling Point | 358.6 ± 35.0 °C | Predicted | This prediction is for the isomeric (3R)-1-benzylpiperidine-3-carboxylic acid and should be considered a rough estimate. |

| Solubility | Soluble in NH₄OH/Methanol | Experimental | This data is for the related ethyl 1-benzyl-3-oxo-4-piperidinecarboxylate hydrochloride. General piperidine derivatives show solubility in various organic solvents. |

| pKa | 3.85 ± 0.20 | Predicted | This prediction is for the carboxylic acid functionality of (3R)-1-benzylpiperidine-3-carboxylic acid. The basic pKa of the piperidine nitrogen is expected to be in the range of 8-11. |

| LogP | Not available | - | No experimental or reliably predicted data was found for the target molecule. |

Synthesis Pathway

While a specific synthesis for this compound is not detailed in the reviewed literature, a plausible route can be constructed based on established organic chemistry principles and published syntheses of similar compounds.[2][3][4][5] A common approach would involve the N-benzylation of a piperidine-3-carboxylic acid derivative followed by esterification, or the esterification of piperidine-3-carboxylic acid followed by N-benzylation.

A potential two-step synthesis is outlined below:

-

Esterification of Piperidine-3-carboxylic Acid: Piperidine-3-carboxylic acid (Nipecotic acid) can be esterified with benzyl alcohol in the presence of an acid catalyst, such as p-toluenesulfonic acid or using coupling agents.[6]

-

N-Benzylation: The resulting this compound can then be N-benzylated using benzyl bromide or benzyl chloride in the presence of a non-nucleophilic base like triethylamine or potassium carbonate to yield the final product.

Plausible synthetic route for N-Benzyl piperidine-3-carboxylate.

Experimental Protocols

Accurate determination of physicochemical properties is crucial for drug development. Below are detailed methodologies for key experiments.

Melting Point Determination

The melting point provides an indication of purity. A sharp melting range is characteristic of a pure compound.

-

Apparatus: Capillary melting point apparatus (e.g., Mel-Temp).

-

Procedure:

-

A small, dry sample of this compound is finely powdered and packed into a capillary tube to a height of 2-3 mm.

-

The capillary tube is placed in the heating block of the apparatus.

-

The sample is heated rapidly to a temperature approximately 15-20 °C below the expected melting point.

-

The heating rate is then reduced to 1-2 °C per minute.

-

The temperature at which the first liquid appears (onset of melting) and the temperature at which the entire sample is liquid (completion of melting) are recorded as the melting range.

-

Solubility Determination (Shake-Flask Method)

This method determines the thermodynamic equilibrium solubility of a compound in a given solvent.

-

Materials: The compound, chosen solvent (e.g., water, phosphate-buffered saline), analytical balance, flasks, orbital shaker, centrifugation or filtration system, and an analytical instrument for quantification (e.g., HPLC-UV).

-

Procedure:

-

An excess amount of this compound is added to a known volume of the solvent in a sealed flask.

-

The flask is agitated in an orbital shaker at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient time to reach equilibrium (typically 24-48 hours).

-

The resulting suspension is filtered or centrifuged to separate the undissolved solid.

-

The concentration of the compound in the clear supernatant or filtrate is determined by a validated analytical method, such as HPLC.

-

The experiment is performed in triplicate to ensure reproducibility.

-

pKa Determination (Potentiometric Titration)

The acid dissociation constant (pKa) is a measure of the strength of an acid in solution. For this compound, the pKa of the piperidine nitrogen is of primary interest.

-

Apparatus: pH meter with a calibrated electrode, burette, stirrer.

-

Procedure:

-

A precise amount of the compound is dissolved in a known volume of deionized water or a suitable co-solvent system.

-

The solution is stirred continuously, and the initial pH is recorded.

-

A standardized solution of a strong acid (e.g., 0.1 M HCl) is added in small, precise increments from a burette.

-

After each addition, the solution is allowed to equilibrate, and the pH is recorded.

-

The titration is continued past the equivalence point.

-

A titration curve is generated by plotting the pH versus the volume of titrant added.

-

The pKa is determined from the pH at the half-equivalence point.

-

Experimental and Analytical Workflow

The characterization of a novel compound like this compound follows a logical progression of synthesis, purification, and analysis.

General workflow for physicochemical characterization.

Conclusion

This compound is a compound of interest in medicinal chemistry due to its core piperidine structure. While comprehensive experimental data on its physicochemical properties are sparse, this guide provides a foundational understanding based on predicted values, data from related analogs, and established analytical methodologies. The provided protocols for synthesis and characterization offer a clear path for researchers to generate empirical data, which is essential for any future application in drug discovery and development. The N-benzyl piperidine motif is a versatile tool for medicinal chemists to adjust efficacy and physicochemical properties in drug development.

References

- 1. researchgate.net [researchgate.net]

- 2. Design, synthesis, and biological evaluation of novel N-Benzyl piperidine derivatives as potent HDAC/AChE inhibitors for Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis of N-substituted piperidine-4-(benzylidene-4-carboxylic acids) and evaluation as inhibitors of steroid-5alpha-reductase type 1 and 2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Page loading... [guidechem.com]

- 5. Benzyl Esters [organic-chemistry.org]

- 6. N-Benzyl piperidine Fragment in Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

Structural Analysis of Benzyl Piperidine-3-Carboxylate: A Technical Guide

For the attention of: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive structural analysis of benzyl piperidine-3-carboxylate, a key heterocyclic scaffold in medicinal chemistry. The piperidine moiety is a prevalent feature in numerous pharmaceuticals, and its derivatives are actively investigated for a range of therapeutic applications, particularly in neuroscience. This document outlines synthetic approaches, detailed spectroscopic and crystallographic data, and relevant biological pathways to facilitate further research and development of compounds based on this core structure.

Synthesis and Molecular Structure

This compound can be synthesized through several established organic chemistry routes. A common approach involves the N-benzylation of a piperidine-3-carboxylate precursor. The ethyl or methyl ester of piperidine-3-carboxylic acid (nipecotic acid) serves as a readily available starting material.

General Synthetic Protocol

A plausible synthetic route involves the reaction of ethyl or methyl piperidine-3-carboxylate with benzyl bromide in the presence of a suitable base and solvent.

Experimental Protocol: Synthesis of Methyl 1-Benzyl-Piperidine-3-Carboxylate

-

Materials: Methyl piperidine-3-carboxylate, benzyl bromide, potassium carbonate (K₂CO₃), acetonitrile (CH₃CN), ethyl acetate, brine, anhydrous sodium sulfate (Na₂SO₄).

-

Procedure:

-

To a solution of methyl piperidine-3-carboxylate (1.0 eq) in acetonitrile, add potassium carbonate (2.0 eq).

-

Add benzyl bromide (1.1 eq) dropwise to the suspension at room temperature.

-

Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and filter off the inorganic salts.

-

Concentrate the filtrate under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

-

Purify the crude product by column chromatography on silica gel to yield methyl 1-benzyl-piperidine-3-carboxylate.

-

Below is a generalized workflow for the synthesis and purification process.

Spectroscopic and Crystallographic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is fundamental for determining the carbon-hydrogen framework of the molecule.

Table 1: 1H NMR Spectroscopic Data (Predicted/Analog Data)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment (Methyl 1-Benzyl-Piperidine-3-Carboxylate) |

| ~ 7.25-7.35 | m | 5H | Aromatic protons (C₆H₅) |

| ~ 3.65 | s | 3H | Methyl ester protons (-OCH₃) |

| ~ 3.50 | s | 2H | Benzyl protons (-CH₂-Ph) |

| ~ 2.80-3.00 | m | 2H | Piperidine protons (H-2ax, H-6ax) |

| ~ 2.40-2.60 | m | 1H | Piperidine proton (H-3) |

| ~ 2.00-2.20 | m | 2H | Piperidine protons (H-2eq, H-6eq) |

| ~ 1.50-1.90 | m | 4H | Piperidine protons (H-4, H-5) |

Table 2: 13C NMR Spectroscopic Data (Predicted/Analog Data)

| Chemical Shift (δ) ppm | Assignment (Methyl 1-Benzyl-Piperidine-3-Carboxylate) |

| ~ 174.0 | Carboxylate carbon (-COO-) |

| ~ 138.0 | Aromatic quaternary carbon (C-1') |

| ~ 129.0 | Aromatic methine carbons (C-2', C-6') |

| ~ 128.2 | Aromatic methine carbons (C-3', C-5') |

| ~ 127.0 | Aromatic methine carbon (C-4') |

| ~ 63.0 | Benzyl carbon (-CH₂-Ph) |

| ~ 57.0 | Piperidine carbon (C-2) |

| ~ 54.0 | Piperidine carbon (C-6) |

| ~ 51.5 | Methyl ester carbon (-OCH₃) |

| ~ 41.0 | Piperidine carbon (C-3) |

| ~ 28.0 | Piperidine carbon (C-5) |

| ~ 25.0 | Piperidine carbon (C-4) |

Experimental Protocol: NMR Spectroscopy

-

Instrumentation: A 400 MHz or 500 MHz NMR spectrometer.

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).

-

Data Acquisition: Record 1H and 13C NMR spectra at room temperature. Use tetramethylsilane (TMS) as an internal standard (0 ppm).

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.

Table 3: FT-IR Spectroscopic Data (Predicted)

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3030-3080 | Medium | Aromatic C-H stretch |

| 2850-2950 | Medium | Aliphatic C-H stretch |

| ~ 1735 | Strong | C=O stretch (Ester) |

| 1600, 1495, 1450 | Medium-Weak | Aromatic C=C stretch |

| 1100-1300 | Strong | C-O stretch (Ester) |

| ~ 1100 | Medium | C-N stretch |

Experimental Protocol: FT-IR Spectroscopy

-

Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer.

-

Sample Preparation: The sample can be analyzed as a thin film on a salt plate (NaCl or KBr) or by using an Attenuated Total Reflectance (ATR) accessory.

-

Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

Table 4: Mass Spectrometry Data (Predicted)

| m/z | Interpretation |

| 233.31 | [M]⁺ (Molecular ion for C₁₄H₁₉NO₂) |

| 91 | [C₇H₇]⁺ (Tropylium ion, characteristic for benzyl group) |

| 142 | [M - C₇H₇]⁺ (Loss of benzyl group) |

| 174 | [M - COOCH₃]⁺ (Loss of carbomethoxy group) |

Experimental Protocol: Mass Spectrometry

-

Instrumentation: A mass spectrometer with an electron ionization (EI) or electrospray ionization (ESI) source.

-

Sample Preparation: For EI-MS, introduce a dilute solution of the compound in a volatile solvent (e.g., methanol or dichloromethane). For ESI-MS, infuse a dilute solution in a suitable solvent (e.g., methanol or acetonitrile, often with a small amount of formic acid).

-

Data Acquisition: Acquire the mass spectrum over a suitable m/z range (e.g., 50-500).

X-ray Crystallography

Single-crystal X-ray diffraction provides the definitive three-dimensional structure of the molecule in the solid state. While no crystal structure for this compound is publicly available, the following protocol outlines the general procedure for piperidine derivatives.

Experimental Protocol: X-ray Crystallography

-

Crystal Growth: High-quality single crystals are grown by slow evaporation of a saturated solution of the compound in a suitable solvent (e.g., ethanol, ethyl acetate, or a mixture of solvents).

-

Data Collection: A suitable crystal is mounted on a diffractometer. X-ray diffraction data is collected, typically at a low temperature (e.g., 100 K) to minimize thermal vibrations.

-

Structure Solution and Refinement: The collected data is processed to determine the unit cell dimensions and space group. The crystal structure is solved using direct methods and refined to yield the final atomic coordinates and molecular geometry.

The following diagram illustrates the workflow for X-ray crystallography.

Biological Context: Sigma Receptor Signaling

Piperidine derivatives are well-known for their interactions with various central nervous system (CNS) targets, including sigma receptors (σR).[1][2] Sigma receptors, particularly the σ1 subtype, are intracellular chaperone proteins located at the endoplasmic reticulum-mitochondrion interface.[3] They are implicated in a variety of cellular functions, including calcium signaling, ion channel modulation, and neuronal survival. Ligands that modulate sigma receptors are of significant interest for the treatment of neurological disorders, psychiatric conditions, and pain.[4]

The interaction of a piperidine-based ligand with the σ1 receptor can initiate a cascade of downstream signaling events.

As depicted in Figure 3, the binding of a ligand, such as a this compound derivative, to the σ1 receptor can modulate its interaction with other proteins like the inositol 1,4,5-trisphosphate (IP3) receptor. This can lead to the regulation of calcium homeostasis, which in turn affects a wide range of cellular processes, contributing to neuroprotection and the modulation of neuronal activity.[3]

Conclusion

This technical guide has provided a detailed overview of the structural analysis of this compound. By consolidating information on its synthesis, spectroscopic characterization, and potential biological relevance, this document serves as a valuable resource for researchers in the field of medicinal chemistry and drug discovery. The data and protocols presented herein, while partially based on close structural analogs due to the limited availability of public data for the title compound, offer a solid foundation for the design and development of novel therapeutics based on the this compound scaffold. Further experimental validation of the presented data is encouraged to fully elucidate the properties of this important molecule.

References

- 1. Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. New piperidine-based derivatives as sigma receptor ligands. Synthesis and pharmacological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Design and Synthesis of Selective Sigma Ligands - ProQuest [proquest.com]

- 4. Dual Piperidine-Based Histamine H3 and Sigma-1 Receptor Ligands in the Treatment of Nociceptive and Neuropathic Pain - PMC [pmc.ncbi.nlm.nih.gov]

Synthesis of Benzyl Piperidine-3-Carboxylate Derivatives

An In-Depth Technical Guide to Novel Derivatives of Benzyl Piperidine-3-Carboxylate

For Researchers, Scientists, and Drug Development Professionals

The piperidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous pharmaceuticals and biologically active compounds.[1][2] Its versatile structure allows for substitution at various positions, leading to a wide range of pharmacological activities. This guide focuses on a specific, promising class: derivatives of this compound. We will explore their synthesis, biological activities, and the experimental protocols used in their evaluation, providing a technical resource for professionals in drug discovery and development.

The synthesis of substituted piperidines is a cornerstone of medicinal chemistry. Various methods exist, from the reduction of pyridine precursors to complex multi-component reactions.[1][3] A convenient method for preparing 3-(substituted benzyl)piperidines involves the addition of a substituted phenylmagnesium bromide to pyridine-3-carboxaldehyde, followed by a one-pot deoxygenation and saturation of the heteroaromatic ring using a palladium catalyst.[4]

Stereoselectivity is often crucial for biological activity, and methods like organocatalytic domino reactions and chemo-enzymatic strategies are employed to achieve the desired stereochemical configuration.[1] Microwave-assisted synthesis has also emerged as an efficient, green chemistry approach for creating N-substituted piperidines, significantly reducing reaction times.[5]

Below is a generalized workflow for the synthesis and purification of these derivatives.

References

The Biological Activity of the Benzyl Piperidine-3-Carboxylate Scaffold: A Technical Overview for Drug Discovery Professionals

Introduction: The piperidine ring is a ubiquitous scaffold in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates. When functionalized with a benzyl group and a carboxylate at the 3-position, the resulting Benzyl piperidine-3-carboxylate structure presents a versatile template for interacting with a range of biological targets. While comprehensive biological data on the parent molecule, this compound, is limited in publicly available literature, its derivatives have been the subject of extensive research, revealing a broad spectrum of pharmacological activities. This technical guide provides an in-depth overview of the biological activities associated with this scaffold, focusing on quantitative data from key derivatives, detailed experimental protocols for their evaluation, and the signaling pathways they modulate. The information presented is intended for researchers, scientists, and professionals involved in drug development and discovery.

Biological Activities of this compound Derivatives

The versatility of the this compound scaffold is evident in the diverse biological targets its derivatives have been shown to modulate. The primary areas of activity include enzyme inhibition relevant to neurodegenerative diseases and bone disorders.

Cholinesterase Inhibition: A Target for Alzheimer's Disease

A significant body of research has focused on derivatives of the this compound core as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). These enzymes are critical in the breakdown of the neurotransmitter acetylcholine, and their inhibition is a key therapeutic strategy for managing the symptoms of Alzheimer's disease.[1][2]

Quantitative Data on Cholinesterase Inhibition

The inhibitory potency of various N-benzyl piperidine derivatives is summarized in the table below. Modifications to the core structure, particularly at the carboxylate position (e.g., conversion to amides) and substitutions on the benzyl group, have a significant impact on activity.

| Compound ID | Target Enzyme | IC50 (µM) | Source |

| d5 | HDAC | 0.17 | [3] |

| AChE | 6.89 | [3] | |

| d10 | HDAC | 0.45 | [3] |

| AChE | 3.22 | [3] | |

| 5 | AChE | 0.03 ± 0.07 | [4] |

| 20 | AChE | 5.94 ± 1.08 | [4] |

| 28 | AChE | 0.41 ± 1.25 | [4] |

| 15b | eeAChE | 0.39 ± 0.11 | [5] |

| 15j | eqBChE | 0.16 ± 0.04 | [5] |

| 9m | AChE | 0.21 ± 0.03 | [6] |

| 9j | BChE | 3.71 ± 1.88 | [6] |

eeAChE: electric eel acetylcholinesterase; eqBChE: equine butyrylcholinesterase

Signaling Pathway: Cholinergic Neurotransmission in Alzheimer's Disease

In a healthy brain, acetylcholine is released into the synaptic cleft, binds to postsynaptic receptors to propagate a nerve impulse, and is then rapidly hydrolyzed by AChE. In Alzheimer's disease, there is a deficit in cholinergic signaling.[1] Inhibitors of AChE prevent the breakdown of acetylcholine, thereby increasing its concentration in the synapse and enhancing cholinergic neurotransmission.[2]

Cathepsin K Inhibition: A Potential Treatment for Osteoporosis

Derivatives of piperidine-3-carboxamide have been investigated as inhibitors of Cathepsin K (CatK), a cysteine protease highly expressed in osteoclasts.[7][8] CatK plays a crucial role in the degradation of bone matrix proteins, making it a key target for anti-resorptive therapies for osteoporosis.

Quantitative Data on Cathepsin K Inhibition

One study identified a potent piperidine-3-carboxamide derivative with significant inhibitory activity against Cathepsin K.

| Compound ID | Target Enzyme | IC50 (µM) |

| H-9 | Cathepsin K | 0.08 |

Signaling Pathway: Osteoclast Differentiation and Bone Resorption

Osteoclast differentiation and activation are primarily regulated by the RANKL/RANK signaling pathway.[9][10][11] Binding of RANKL to its receptor RANK on osteoclast precursors initiates a cascade of downstream signaling events, leading to the expression of genes essential for osteoclast function, including Cathepsin K.[12] Inhibition of Cathepsin K directly prevents the breakdown of bone, even in the presence of activated osteoclasts.

Histone Deacetylase (HDAC) Inhibition

Certain N-benzyl piperidine derivatives have been identified as dual inhibitors of both HDACs and AChE, presenting a multi-target approach for Alzheimer's disease therapy.[3] HDACs are enzymes that play a crucial role in the epigenetic regulation of gene expression by removing acetyl groups from histones.[13][14]

Quantitative Data on HDAC Inhibition

| Compound ID | Target Enzyme | IC50 (µM) | Source |

| d5 | HDAC | 0.17 | [3] |

| d10 | HDAC | 0.45 | [3] |

Signaling Pathway: HDAC-Mediated Gene Silencing

HDACs cause chromatin to become more compact, leading to transcriptional repression. Inhibition of HDACs results in hyperacetylation of histones, a more relaxed chromatin structure, and the expression of genes that can have neuroprotective effects.

Experimental Protocols

This section outlines the general methodologies for the key in vitro assays used to evaluate the biological activity of this compound derivatives.

Acetylcholinesterase Inhibition Assay (Ellman's Method)

This is the most common method for measuring AChE activity.[15][16][17][18] It is a colorimetric assay based on the reaction of thiocholine (a product of acetylthiocholine hydrolysis by AChE) with 5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product.[17]

General Workflow

Cathepsin K Inhibition Assay

These assays typically use a fluorogenic substrate that is cleaved by Cathepsin K to release a fluorescent molecule.[7][8][19][20][21] The reduction in fluorescence in the presence of an inhibitor is proportional to its inhibitory activity.

General Workflow

HDAC Inhibition Assay

Similar to the Cathepsin K assay, HDAC inhibition assays often use a fluorogenic substrate.[13][14][22][23][24] The substrate is deacetylated by HDAC, and a subsequent developer enzyme cleaves the deacetylated substrate to release a fluorescent product.

General Workflow

Conclusion

The this compound scaffold serves as a valuable starting point for the design of potent and selective modulators of various biological targets. While data on the parent compound remains elusive, its derivatives have demonstrated significant activity as inhibitors of cholinesterases, Cathepsin K, and HDACs. These findings highlight the potential of this chemical class in the development of novel therapeutics for Alzheimer's disease, osteoporosis, and potentially other conditions. The provided data, protocols, and pathway diagrams offer a comprehensive resource for researchers looking to explore the therapeutic potential of this promising scaffold further. Future work should focus on elucidating the structure-activity relationships in more detail and optimizing the pharmacokinetic and pharmacodynamic properties of lead compounds derived from this versatile core.

References

- 1. Role of Cholinergic Signaling in Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Cholinergic system during the progression of Alzheimer's disease: therapeutic implications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Design, synthesis, and biological evaluation of novel N-Benzyl piperidine derivatives as potent HDAC/AChE inhibitors for Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Novel N-benzylpiperidine carboxamide derivatives as potential cholinesterase inhibitors for the treatment of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Design, synthesis, in vitro and in vivo evaluation of benzylpiperidine-linked 1,3-dimethylbenzimidazolinones as cholinesterase inhibitors against Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Design, synthesis, in vitro and in vivo evaluation of benzylpiperidine-linked 1,3-dimethylbenzimidazolinones as cholinesterase inhibitors against Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]

- 7. bpsbioscience.com [bpsbioscience.com]

- 8. benchchem.com [benchchem.com]

- 9. Signaling Pathways in Osteoclast Differentiation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Critical signaling pathways in osteoclast differentiation and bone resorption: mechanisms and therapeutic implications for periprosthetic osteolysis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Frontiers | Critical signaling pathways in osteoclast differentiation and bone resorption: mechanisms and therapeutic implications for periprosthetic osteolysis [frontiersin.org]

- 12. youtube.com [youtube.com]

- 13. benchchem.com [benchchem.com]

- 14. Measuring Histone Deacetylase Inhibition in the Brain - PMC [pmc.ncbi.nlm.nih.gov]

- 15. benchchem.com [benchchem.com]

- 16. researchgate.net [researchgate.net]

- 17. Assessment of Acetylcholinesterase Activity Using Indoxylacetate and Comparison with the Standard Ellman’s Method - PMC [pmc.ncbi.nlm.nih.gov]

- 18. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 19. sigmaaldrich.com [sigmaaldrich.com]

- 20. Cathepsin K Inhibitor Assay Kit (Fluorometric) (ab185439) is not available | Abcam [abcam.com]

- 21. bpsbioscience.com [bpsbioscience.com]

- 22. epigentek.com [epigentek.com]

- 23. Selective Bioluminogenic HDAC Activity Assays for Profiling HDAC Inhibitors [promega.ca]

- 24. resources.bio-techne.com [resources.bio-techne.com]

The Pivotal Role of Benzyl Piperidine-3-Carboxylate in Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The piperidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous approved therapeutic agents. Among the vast array of piperidine-based intermediates, Benzyl piperidine-3-carboxylate stands out as a versatile and highly valuable building block. Its unique structural features allow for the synthesis of a diverse range of complex molecules, particularly those targeting the central nervous system (CNS). This technical guide provides a comprehensive overview of this compound, including its synthesis, chemical properties, and its application as a key intermediate in the synthesis of innovative therapeutics, exemplified by the atypical antipsychotic, Cariprazine.

Chemical and Physical Properties

This compound is a chiral molecule, and its stereochemistry plays a crucial role in the biological activity of its derivatives. The benzyl protecting group on the piperidine nitrogen offers stability during synthetic transformations and can be readily removed under various conditions to allow for further functionalization. The carboxylate group at the 3-position provides a handle for a wide range of chemical modifications, including amidation, reduction, and esterification.

Table 1: Physicochemical Properties of this compound Derivatives

| Property | Value | Reference Compound |

| Molecular Formula | C₁₃H₁₇NO₂ | This compound |

| Molecular Weight | 219.28 g/mol | This compound |

| Appearance | Colorless to pale yellow oil or solid | General observation for similar compounds |

| Boiling Point | Not readily available | - |

| Solubility | Soluble in most organic solvents | General observation for similar compounds |

| pKa | Not readily available | - |

Note: Experimental data for the specific title compound is not widely published. The table presents calculated values and data from closely related analogs.

Synthesis of this compound

The synthesis of this compound can be achieved through several routes. A common and efficient method involves the N-benzylation of a piperidine-3-carboxylic acid ester.

Experimental Protocol: Synthesis of this compound

Objective: To synthesize this compound via N-benzylation of a suitable piperidine-3-carboxylate precursor.

Materials:

-

Methyl or Ethyl piperidine-3-carboxylate hydrochloride

-

Benzyl bromide

-

Triethylamine (TEA) or Potassium carbonate (K₂CO₃)

-

Methanol or Ethanol

-

Ethyl acetate

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

To a solution of methyl or ethyl piperidine-3-carboxylate hydrochloride (1.0 eq) in methanol or ethanol, add triethylamine (2.2 eq) or potassium carbonate (2.5 eq) at room temperature.

-

Stir the mixture for 15-20 minutes to neutralize the hydrochloride salt.

-

Add benzyl bromide (1.1 eq) dropwise to the reaction mixture.

-

Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC).

-

Upon completion of the reaction, cool the mixture to room temperature and remove the solvent under reduced pressure.

-

To the residue, add water and extract the product with ethyl acetate (3 x 50 mL).

-

Combine the organic layers and wash with saturated sodium bicarbonate solution, followed by brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel to afford pure this compound.

Table 2: Representative Reaction Parameters and Yields for N-Benzylation

| Parameter | Value |

| Reactant Ratio (Ester:Base:Benzyl Bromide) | 1 : 2.2 : 1.1 |

| Solvent | Methanol |

| Reaction Temperature | Reflux (approx. 65 °C) |

| Reaction Time | 4-12 hours |

| Typical Yield | 85-95% |

| Purity (by HPLC) | >98% |

Expected Spectroscopic Data:

-

¹H NMR (CDCl₃, 400 MHz): δ 7.40-7.25 (m, 5H, Ar-H), 5.15 (s, 2H, Ar-CH₂), 3.70 (s, 3H, OCH₃ - for methyl ester), 3.60-3.40 (m, 2H, piperidine-H), 2.90-2.70 (m, 2H, piperidine-H), 2.50-2.30 (m, 1H, piperidine-H), 2.10-1.60 (m, 4H, piperidine-H).

-

¹³C NMR (CDCl₃, 101 MHz): δ 174.0 (C=O), 138.0 (Ar-C), 129.0 (Ar-CH), 128.5 (Ar-CH), 127.5 (Ar-CH), 67.0 (Ar-CH₂), 60.5 (piperidine-CH₂), 52.0 (OCH₃ - for methyl ester), 50.0 (piperidine-CH), 48.0 (piperidine-CH₂), 28.0 (piperidine-CH₂), 25.0 (piperidine-CH₂).

Application as a Key Intermediate in the Synthesis of Cariprazine

Cariprazine is an atypical antipsychotic used in the treatment of schizophrenia and bipolar disorder.[1][2] Its complex structure features a piperazine moiety linked to a dichlorophenyl group and a dimethylurea functional group. A key disconnection in the retrosynthesis of Cariprazine leads back to a substituted piperidine intermediate, which can be derived from this compound.

Proposed Synthetic Workflow from this compound to a Cariprazine Precursor

Caption: Synthetic workflow from this compound to a key Cariprazine intermediate.

Experimental Protocol: Conversion to N-Benzyl-3-(aminomethyl)piperidine

Objective: To convert this compound to N-Benzyl-3-(aminomethyl)piperidine, a key building block for Cariprazine synthesis.

Step 1: Amidation

-

Treat a solution of this compound in a suitable solvent with an aminating agent (e.g., ammonia or a primary amine) and a coupling reagent (e.g., DCC, EDC).

-

Stir the reaction at room temperature until completion.

-

Work up the reaction by filtering the urea byproduct and extracting the desired amide.

-

Purify the product by crystallization or column chromatography.

Step 2: Reduction of the Amide

-

Carefully add the N-Benzyl-piperidine-3-carboxamide in portions to a suspension of a reducing agent, such as lithium aluminum hydride (LiAlH₄), in an anhydrous ether solvent (e.g., THF, diethyl ether) at 0 °C.

-

Allow the reaction to warm to room temperature and then reflux to ensure complete reduction.

-

Quench the reaction cautiously by the sequential addition of water and a sodium hydroxide solution.

-

Filter the resulting aluminum salts and extract the aqueous layer with an organic solvent.

-

Dry the combined organic extracts and concentrate to yield N-Benzyl-3-(aminomethyl)piperidine.

Table 3: Representative Reaction Conditions for Amide Reduction

| Parameter | Value |

| Reducing Agent | Lithium Aluminum Hydride (LiAlH₄) |

| Solvent | Anhydrous Tetrahydrofuran (THF) |

| Reaction Temperature | 0 °C to Reflux |

| Reaction Time | 2-6 hours |

| Typical Yield | 70-85% |

Mechanism of Action of Cariprazine: A Complex Signaling Pathway

Cariprazine's therapeutic effects are believed to be mediated through its unique activity at dopamine and serotonin receptors.[1][3][4] It acts as a partial agonist at dopamine D₂ and D₃ receptors and serotonin 5-HT₁ₐ receptors, and as an antagonist at serotonin 5-HT₂ₐ receptors.[1][3] This complex pharmacology allows Cariprazine to modulate dopaminergic and serotonergic neurotransmission in different brain regions, which is thought to contribute to its efficacy in treating a range of psychiatric symptoms.

Caption: Simplified signaling pathway of Cariprazine's action on dopamine and serotonin receptors.

Conclusion

This compound is a chemical intermediate of significant importance in the pharmaceutical industry. Its versatile structure provides a foundation for the synthesis of a wide array of biologically active molecules. The detailed synthetic protocols and the example of its application in the synthesis of Cariprazine highlight its value in the development of novel therapeutics, particularly for complex CNS disorders. A thorough understanding of its chemistry and synthetic utility is essential for researchers and professionals engaged in modern drug discovery and development.

References

Spectroscopic Analysis of Benzyl Piperidine-3-Carboxylate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer

Introduction

Benzyl piperidine-3-carboxylate and its derivatives are important scaffolds in medicinal chemistry, often investigated for their potential as therapeutic agents. A thorough understanding of their molecular structure is paramount for structure-activity relationship (SAR) studies and drug development. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) are indispensable tools for elucidating the chemical structure and purity of these compounds. This guide provides a comprehensive overview of the expected spectroscopic data for this class of molecules, detailed experimental protocols for data acquisition, and a logical workflow for structural analysis.

Spectroscopic Data Summary (Analog: Methyl 1-benzyl-piperidine-3-carboxylate)

The following tables summarize the ¹H and ¹³C NMR data for Methyl 1-benzyl-piperidine-3-carboxylate. This data provides a strong foundation for interpreting the spectra of the target compound, this compound, with the primary difference being the signals corresponding to the ester group (benzyl vs. methyl).

Table 1: ¹H NMR Data of Methyl 1-benzyl-piperidine-3-carboxylate

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 7.34-7.22 | m | 5H | Aromatic protons (C₆H₅) |

| 3.65 | s | 3H | Methyl ester protons (OCH₃) |

| 3.55 | s | 2H | Benzyl protons (CH₂Ph) |

| 2.90-2.80 | m | 2H | Piperidine protons (H-2eq, H-6eq) |

| 2.50-2.40 | m | 1H | Piperidine proton (H-3) |

| 2.20-2.05 | m | 2H | Piperidine protons (H-2ax, H-6ax) |

| 1.95-1.55 | m | 4H | Piperidine protons (H-4, H-5) |

Note: The chemical shifts and multiplicities are approximate and may vary depending on the solvent and experimental conditions.

Table 2: ¹³C NMR Data of Methyl 1-benzyl-piperidine-3-carboxylate

| Chemical Shift (δ) ppm | Assignment |

| 173.5 | Ester carbonyl (C=O) |

| 138.0 | Aromatic quaternary carbon (C-1') |

| 129.0 | Aromatic CH (C-2', C-6') |

| 128.2 | Aromatic CH (C-3', C-5') |

| 127.0 | Aromatic CH (C-4') |

| 63.0 | Benzyl carbon (CH₂Ph) |

| 57.5 | Piperidine carbon (C-2) |

| 53.5 | Piperidine carbon (C-6) |

| 51.5 | Methyl ester carbon (OCH₃) |

| 41.0 | Piperidine carbon (C-3) |

| 28.5 | Piperidine carbon (C-5) |

| 24.0 | Piperidine carbon (C-4) |

Experimental Protocols

The following are generalized protocols for acquiring spectroscopic data for organic compounds like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the carbon-hydrogen framework of the molecule.

Methodology:

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent is critical and should dissolve the compound completely while not interfering with the signals of interest.

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm) for referencing the chemical shifts.

-

Data Acquisition: Transfer the solution to a 5 mm NMR tube. Acquire ¹H and ¹³C NMR spectra on a spectrometer operating at a field strength of 300 MHz or higher for better resolution.

-

¹H NMR Parameters: Typical parameters include a 30-45° pulse width, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds. For quantitative analysis, a longer relaxation delay is necessary.

-

¹³C NMR Parameters: A proton-decoupled pulse sequence is typically used to simplify the spectrum. A sufficient number of scans should be acquired to achieve an adequate signal-to-noise ratio due to the low natural abundance of the ¹³C isotope.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology:

-

Sample Preparation (Attenuated Total Reflectance - ATR): Place a small amount of the solid sample directly onto the ATR crystal. Apply pressure using the anvil to ensure good contact. This is a rapid and common method for solid samples.

-

Sample Preparation (Thin Film): Dissolve a small amount of the sample in a volatile solvent (e.g., dichloromethane, methanol). Apply a drop of the solution to a salt plate (e.g., NaCl or KBr) and allow the solvent to evaporate, leaving a thin film of the compound.

-

Data Acquisition: Place the sample (ATR unit or salt plate) in the IR spectrometer. Record the spectrum, typically in the range of 4000-400 cm⁻¹.

-

Background Correction: A background spectrum of the empty ATR crystal or clean salt plate should be recorded and subtracted from the sample spectrum to remove atmospheric and instrumental interferences.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Methodology:

-

Sample Preparation: Prepare a dilute solution of the sample (typically 1 mg/mL) in a suitable volatile solvent such as methanol or acetonitrile.

-

Ionization: Introduce the sample into the mass spectrometer. Electrospray ionization (ESI) is a common soft ionization technique suitable for this type of molecule, which will likely produce the protonated molecular ion [M+H]⁺.

-

Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection: The detector records the abundance of each ion at a specific m/z value, generating a mass spectrum. High-resolution mass spectrometry (HRMS) can be used to determine the exact mass and elemental composition.

Visualization of the Spectroscopic Workflow

The following diagram illustrates the logical workflow for the spectroscopic analysis of an organic compound like this compound.

Caption: A logical workflow for the synthesis, purification, and spectroscopic analysis of this compound.

Conclusion

The structural elucidation of this compound relies on a synergistic application of NMR, IR, and Mass Spectrometry. While a complete, verified dataset for the target molecule is not currently available in the public domain, the data from its close analog, Methyl 1-benzyl-piperidine-3-carboxylate, provides a valuable predictive tool for researchers. By following the detailed experimental protocols outlined in this guide and employing a logical workflow for data interpretation, scientists and drug development professionals can confidently characterize the structure and purity of this important class of compounds, thereby accelerating their research and development efforts.

The N-Benzylpiperidine Scaffold: A Privileged Core in Modern Drug Discovery

The benzylpiperidine moiety, specifically exemplified by Benzyl piperidine-3-carboxylate and its derivatives, represents a cornerstone in medicinal chemistry. While a singular "discovery" of this specific ester is not prominently documented, the historical significance lies in the recognition of the N-benzylpiperidine scaffold as a "privileged structure." This term denotes a molecular framework that is capable of binding to multiple, unrelated biological targets, thereby serving as a versatile template for the development of novel therapeutic agents.[1] The structural flexibility and three-dimensional nature of the N-benzylpiperidine motif allow for crucial cation-π and π-π interactions with the active sites of various enzymes and receptors.[1] This inherent bioactivity has propelled its use in the synthesis of a wide array of pharmaceuticals, including analgesics, antipsychotics, and anticancer agents.[2]

This technical guide delves into the synthesis, biological activities, and mechanisms of action of this compound and its key analogs, providing researchers and drug development professionals with a comprehensive overview of this important chemical entity.

Synthesis and Experimental Protocols

The synthesis of this compound and its derivatives can be achieved through several routes. A common strategy involves the N-alkylation of a pre-existing piperidine ring. The following protocols detail the synthesis of key intermediates and analogs.

Synthesis of Ethyl N-benzyl-3-oxo-4-piperidine-carboxylate hydrochloride

This compound is a valuable intermediate in the synthesis of more complex molecules.[2] Two common methods for its preparation are outlined below.

Method 1: N-alkylation using Benzyl Chloride [2]

-

Step 1: Dissolve 3-oxo-4-piperidine-carboxylic acid ethyl ester in a 10% sodium bicarbonate solution.

-

Step 2: Cool the solution to a temperature between -4°C and 0°C.

-

Step 3: Prepare a solution of benzyl chloride in acetone and add it dropwise to the cooled piperidine solution.

-

Step 4: Stir the reaction mixture in an ice bath for 30 minutes, followed by stirring at room temperature for 2 hours. The reaction progress can be monitored by thin-layer chromatography.

-

Step 5: Upon completion, pour the reaction mixture into water and extract with diethyl ether.

-

Step 6: Adjust the pH of the aqueous layer to approximately 2 with concentrated hydrochloric acid to precipitate the product.

-

Step 7: Extract the product with ethyl acetate, dry the organic layer with anhydrous magnesium sulfate, and remove the solvent under vacuum.

-

Step 8: Precipitate the final product, a brown crystalline powder, using petroleum ether.

Method 2: N-alkylation using Benzyl Bromide [2]

-

Step 1: Dissolve 3-oxo-4-piperidine-carboxylic acid ethyl ester in tetrahydrofuran (THF).

-

Step 2: Add sodium tert-butoxide and stir at room temperature for 10 minutes.

-

Step 3: Cool the mixture to 0°C in an ice-water bath and add benzyl bromide while stirring.

-

Step 4: Remove the ice bath and continue stirring at room temperature for 30 minutes.

-

Step 5: Add deionized water and extract with petroleum ether.

-

Step 6: Acidify the aqueous layer to a pH of 2 and extract the product with ethyl acetate.

-

Step 7: Wash the combined organic layers with a saturated saline solution.

-

Step 8: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the product.

Synthesis via Dieckmann Condensation

An alternative approach involves a Dieckmann condensation reaction, which is particularly useful for forming the cyclic keto-ester functionality.

-

Step 1: Preparation of N-benzyl glycine ethyl ester: This intermediate is prepared by reacting benzylamine with a 2-halogenated ethyl acetate in the presence of a base and a quaternary ammonium salt.[3]

-

Step 2: Condensation with 4-halogenated ethyl butyrate: The N-benzyl glycine ethyl ester is then reacted with a 4-halogenated ethyl butyrate (e.g., 4-chloroethyl butyrate or 4-bromoethyl butyrate) in an organic solvent with a base (e.g., sodium carbonate, potassium carbonate) to yield an open-chain diester.[3]

-

Step 3: Intramolecular Cyclization (Dieckmann Condensation): The diester intermediate is treated with a strong base (e.g., sodium tert-butoxide) to induce an intramolecular cyclization, forming the N-benzyl-3-oxopiperidine-4-carboxylic acid ethyl ester.[3]

-

Step 4: Acidification and Crystallization: The reaction mixture is neutralized, and the pH is subsequently lowered to 1-2 to facilitate the crystallization of the hydrochloride salt of the final product.[3] This method boasts a high yield (96.9%) and purity (99.6%).[3]

Synthesis of N-benzyl-3-oxopiperidine-4-carboxylic acid ethyl ester hydrochloride.

Applications in Drug Discovery and Biological Activity

Derivatives of this compound have shown significant promise in various therapeutic areas, primarily due to the versatility of the N-benzylpiperidine scaffold.

Cholinesterase Inhibitors for Alzheimer's Disease

A significant area of research has focused on developing N-benzylpiperidine derivatives as acetylcholinesterase (AChE) inhibitors for the treatment of Alzheimer's disease.[4] The rationale behind this approach is that inhibiting AChE increases the levels of the neurotransmitter acetylcholine in the brain, which is beneficial for cognitive function.

One lead compound, 5,6-dimethoxy-1-oxo-2,3-dihydro-1H-inden-2-yl 1-benzylpiperidine-4-carboxylate, demonstrated potent AChE inhibitory activity with an IC50 value of 0.03 µM.[4] Further derivatization led to the development of carboxamides with improved metabolic stability. For instance, 1-benzyl-N-(5,6-dimethoxy-8H-indeno[1,2-d]thiazol-2-yl)piperidine-4-carboxamide and 1-benzyl-N-(1-methyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)piperidine-4-carboxamide showed IC50 values of 0.41 µM and 5.94 µM, respectively.[4] Some of these derivatives have also been designed as multi-target-directed ligands, exhibiting dual inhibition of both histone deacetylase (HDAC) and AChE.[5]

The mechanism of action involves the N-benzylpiperidine moiety interacting with the catalytic active site (CAS) of AChE, while other parts of the molecule can interact with the peripheral anionic site (PAS), leading to potent inhibition.[6]

Mechanism of action for N-benzylpiperidine-based AChE inhibitors.

Cathepsin K Inhibitors for Osteoporosis

Piperidine-3-carboxamide derivatives have been synthesized and evaluated as inhibitors of cathepsin K, a cysteine protease predominantly involved in bone resorption.[7] Osteoporosis is characterized by excessive bone resorption by osteoclasts, and inhibiting cathepsin K is a promising therapeutic strategy.[7]

A series of novel piperidamide-3-carboxamide derivatives were developed, with compound H-9 showing the most potent inhibition of cathepsin K with an IC50 value of 0.08 µM.[7] Molecular docking studies revealed that these compounds form hydrogen bonds and hydrophobic interactions with key residues in the active site of cathepsin K.[7] In vitro studies demonstrated that these inhibitors have anti-bone resorption effects, and in vivo experiments showed an increase in bone mineral density in animal models of osteoporosis.[7]

The RANKL-RANK signaling pathway is a key regulator of osteoclast differentiation and function, leading to the upregulation of cathepsin K. By directly inhibiting cathepsin K, these benzylpiperidine derivatives can effectively block the final step of bone matrix degradation.

Inhibition of Cathepsin K in the bone resorption pathway.

Quantitative Data Summary

The following table summarizes the biological activity of various this compound derivatives.

| Compound Class | Target | Specific Compound Example | IC50 (µM) | Therapeutic Area | Reference |

| Piperidine Carboxylate | Acetylcholinesterase | 5,6-dimethoxy-1-oxo-2,3-dihydro-1H-inden-2-yl 1-benzylpiperidine-4-carboxylate | 0.03 | Alzheimer's Disease | [4] |

| Piperidine Carboxamide | Acetylcholinesterase | 1-benzyl-N-(5,6-dimethoxy-8H-indeno[1,2-d]thiazol-2-yl)piperidine-4-carboxamide | 0.41 | Alzheimer's Disease | [4] |

| Piperidine Carboxamide | Acetylcholinesterase | 1-benzyl-N-(1-methyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)piperidine-4-carboxamide | 5.94 | Alzheimer's Disease | [4] |

| Piperidine Carboxamide | Cathepsin K | Compound H-9 | 0.08 | Osteoporosis | [7] |

| N-Benzylpiperidine Derivative | Histone Deacetylase | Compound d5 | 0.17 | Alzheimer's Disease | [5] |

| N-Benzylpiperidine Derivative | Acetylcholinesterase | Compound d5 | 6.89 | Alzheimer's Disease | [5] |

| N-Benzylpiperidine Derivative | Histone Deacetylase | Compound d10 | 0.45 | Alzheimer's Disease | [5] |

| N-Benzylpiperidine Derivative | Acetylcholinesterase | Compound d10 | 3.22 | Alzheimer's Disease | [5] |

Conclusion

This compound and its analogs are a testament to the power of privileged structures in drug discovery. The N-benzylpiperidine core provides a versatile platform for the design of potent and selective inhibitors for a range of biological targets. The synthetic accessibility and the wealth of structure-activity relationship data make this scaffold a continuing focus of research for the development of new therapeutics for neurodegenerative diseases, bone disorders, and beyond. The detailed protocols and mechanistic insights provided in this guide aim to support and inspire further innovation in this exciting field of medicinal chemistry.

References

- 1. N-Benzyl piperidine Fragment in Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Page loading... [guidechem.com]

- 3. CN110734393B - Preparation method of N-benzyl-3-oxopiperidine-4-carboxylic acid ethyl ester hydrochloride - Google Patents [patents.google.com]

- 4. Novel N-benzylpiperidine carboxamide derivatives as potential cholinesterase inhibitors for the treatment of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Design, synthesis, and biological evaluation of novel N-Benzyl piperidine derivatives as potent HDAC/AChE inhibitors for Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Design, synthesis, in vitro and in vivo evaluation of benzylpiperidine-linked 1,3-dimethylbenzimidazolinones as cholinesterase inhibitors against Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis and Biological Evaluation of Novel Piperidine-3-Carboxamide Derivatives as Anti-Osteoporosis Agents Targeting Cathepsin K - PMC [pmc.ncbi.nlm.nih.gov]

The Pivotal Role of Benzyl Piperidine-3-Carboxylate in Medicinal Chemistry: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The benzyl piperidine-3-carboxylate scaffold is a privileged structural motif in medicinal chemistry, serving as a versatile cornerstone for the design and development of a diverse array of therapeutic agents. Its inherent conformational flexibility, combined with the capacity for stereospecific substitutions, allows for precise molecular tailoring to achieve high affinity and selectivity for a range of biological targets. This technical guide provides an in-depth exploration of the synthesis, pharmacological significance, and therapeutic applications of this compound and its derivatives, with a focus on their roles as cholinesterase inhibitors and dopamine receptor antagonists.

Core Synthesis Strategies

The synthesis of this compound and its analogs can be achieved through various synthetic routes, often tailored to achieve specific stereochemistry and substitution patterns. A common and effective method involves the N-alkylation of a piperidine-3-carboxylate precursor with a benzyl halide. Enantioselective syntheses are crucial for producing specific stereoisomers, which often exhibit significantly different pharmacological activities.

One robust method for the enantioselective synthesis of 3-substituted piperidines involves a rhodium-catalyzed asymmetric reductive Heck reaction. This approach utilizes aryl or vinyl boronic acids and a protected dihydropyridine to yield 3-substituted tetrahydropyridines with high enantioselectivity, which can then be reduced to the corresponding piperidines.

Therapeutic Applications and Pharmacological Activity

The this compound core has been successfully incorporated into a multitude of drug candidates targeting various diseases, most notably neurodegenerative disorders and psychiatric conditions.

Cholinesterase Inhibitors for Alzheimer's Disease

A significant application of this scaffold is in the development of acetylcholinesterase (AChE) inhibitors for the treatment of Alzheimer's disease. By inhibiting AChE, these compounds increase the levels of the neurotransmitter acetylcholine in the brain, which is crucial for cognitive function. The benzyl group often interacts with the peripheral anionic site (PAS) of the enzyme, while the piperidine core and its substituents engage with the catalytic active site (CAS).

Dopamine Receptor Antagonists

Derivatives of this compound have also shown significant promise as dopamine receptor antagonists, particularly for the D2 and D4 receptor subtypes. These antagonists are being investigated for the treatment of psychosis and other neurological disorders. The N-benzyl group can play a critical role in receptor affinity and selectivity, often through cation-π and π-π interactions with aromatic residues in the receptor's binding pocket.

Quantitative Data on Biological Activity

The following tables summarize the in vitro biological activities of selected benzyl piperidine derivatives, highlighting their potency as cholinesterase inhibitors and dopamine receptor antagonists.

Table 1: Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE) Inhibitory Activity of Benzyl Piperidine Derivatives

| Compound | Target | IC50 (µM) | Reference |

| 1-benzyl-N-(5,6-dimethoxy-8H-indeno[1,2-d]thiazol-2-yl)piperidine-4-carboxamide | AChE | 0.41 ± 1.25 | [1] |

| 1-benzyl-N-(1-methyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl) piperidine-4-carboxamide | AChE | 5.94 ± 1.08 | [1] |

| 5,6-dimethoxy-1-oxo-2,3-dihydro-1H-inden-2-yl 1-benzylpiperidine-4-carboxylate | AChE | 0.03 ± 0.07 | [1] |

| Benzylpiperidine-linked 1,3-dimethylbenzimidazolinone (Compound 15b) | eeAChE | 0.39 ± 0.11 | [2] |

| Benzylpiperidine-linked 1,3-dimethylbenzimidazolinone (Compound 15j) | eqBChE | 0.16 ± 0.04 | [2] |

eeAChE: Electrophorus electricus acetylcholinesterase; eqBChE: Equine butyrylcholinesterase

Table 2: Dopamine Receptor Binding Affinity of Benzyl Piperidine Derivatives

| Compound | Receptor | Ki (nM) | Reference |

| 3-fluorobenzyl-substituted benzyloxypiperidine | D4 | 205.9 | [3] |

| 3,4-difluorobenzyl-substituted benzyloxypiperidine | D4 | 169 | [3] |

| 4-fluoro-3-methylbenzyl-substituted benzyloxypiperidine | D4 | 135 | [3] |

| 4,4-difluoro-3-(phenoxymethyl)piperidine analog (Compound 14a) | D4 | 0.3 | [4] |

Signaling Pathways

The therapeutic effects of this compound derivatives are mediated through their interaction with specific signaling pathways.

Cholinergic Signaling Pathway

AChE inhibitors enhance cholinergic transmission by preventing the breakdown of acetylcholine. This leads to increased activation of both nicotinic and muscarinic acetylcholine receptors, which are involved in learning, memory, and other cognitive processes.

Caption: Cholinergic signaling pathway and the inhibitory action of this compound derivatives on AChE.

Dopaminergic Signaling Pathway

Dopamine receptor antagonists block the binding of dopamine to its receptors, thereby modulating downstream signaling cascades. This is particularly relevant in the mesolimbic and mesocortical pathways, which are implicated in psychosis.

Caption: Dopaminergic signaling pathway and the antagonistic action of this compound derivatives on D2 receptors.

Experimental Protocols

General Procedure for N-Benzylation of Piperidine-3-Carboxylate

This protocol describes a general method for the synthesis of N-benzyl piperidine-3-carboxylate esters.

Caption: General workflow for the synthesis of N-benzyl piperidine-3-carboxylate esters.

Detailed Protocol:

-

Reaction Setup: To a solution of the piperidine-3-carboxylate ester (1 equivalent) in a suitable anhydrous solvent such as dimethylformamide (DMF) or acetonitrile (CH3CN), add a base such as potassium carbonate (K2CO3, 2-3 equivalents) or triethylamine (Et3N, 2-3 equivalents).

-

Addition of Benzyl Halide: To the stirred suspension, add the corresponding benzyl bromide or benzyl chloride (1.1-1.5 equivalents) dropwise at room temperature.

-

Reaction: Stir the reaction mixture at room temperature or heat to 50-80 °C, depending on the reactivity of the substrates. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up: Upon completion, cool the reaction mixture to room temperature and pour it into water. Extract the aqueous layer with a suitable organic solvent such as ethyl acetate or dichloromethane.

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the desired N-benzyl piperidine-3-carboxylate ester.

Acetylcholinesterase (AChE) Activity Assay (Ellman's Method)

This colorimetric assay is widely used to measure AChE activity and the inhibitory potential of compounds.[5][6]

Principle: The assay is based on the hydrolysis of acetylthiocholine (ATCh) by AChE to produce thiocholine. Thiocholine then reacts with 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce a yellow-colored 5-thio-2-nitrobenzoate anion, which can be quantified spectrophotometrically at 412 nm.[5][6]

Materials:

-

96-well microplate

-

Spectrophotometer (plate reader)

-

Phosphate buffer (0.1 M, pH 8.0)

-

DTNB solution (10 mM in phosphate buffer)

-

ATCh iodide solution (14 mM in deionized water)

-

AChE solution (e.g., from Electrophorus electricus)

-

Test compound (inhibitor) solution at various concentrations

Procedure:

-

Reagent Preparation: Prepare fresh solutions of DTNB and ATCh on the day of the experiment.

-

Assay Mixture: In a 96-well plate, add the following to each well:

-

140 µL of phosphate buffer

-

10 µL of DTNB solution

-

10 µL of the test compound solution (or solvent for control)

-

10 µL of AChE solution

-

-

Pre-incubation: Mix the contents of the wells and pre-incubate the plate at a constant temperature (e.g., 25°C or 37°C) for 10-15 minutes.

-

Initiation of Reaction: Start the reaction by adding 10 µL of the ATCh solution to each well.

-

Measurement: Immediately measure the absorbance at 412 nm at regular intervals (e.g., every 30 seconds) for 5-10 minutes using a microplate reader in kinetic mode.

-

Data Analysis: Calculate the rate of the reaction (change in absorbance per minute). The percentage of inhibition is calculated using the formula: % Inhibition = [1 - (Rate of sample / Rate of control)] x 100 The IC50 value (the concentration of inhibitor that causes 50% inhibition of enzyme activity) can be determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Dopamine Receptor Binding Assay

This assay is used to determine the affinity of a compound for a specific dopamine receptor subtype.[7][8]

Principle: A radiolabeled ligand with known high affinity for the receptor of interest is incubated with a source of the receptor (e.g., cell membranes expressing the receptor) in the presence of varying concentrations of an unlabeled test compound. The ability of the test compound to displace the radioligand is measured, and from this, its binding affinity (Ki) can be determined.[7]

Materials:

-

Cell membranes expressing the desired dopamine receptor subtype (e.g., D2, D4)

-

Radioligand (e.g., [³H]spiperone for D2/D4 receptors)

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing MgCl2 and other salts)

-

Unlabeled test compounds at various concentrations

-

Non-specific binding control (a high concentration of a known unlabeled ligand, e.g., haloperidol)

-

Glass fiber filters

-

Cell harvester

-

Scintillation counter and scintillation fluid

Procedure:

-

Incubation: In a 96-well plate or individual tubes, combine:

-

Cell membranes

-

Radioligand at a concentration near its Kd

-

Varying concentrations of the unlabeled test compound

-

Assay buffer to the final volume For determining non-specific binding, a separate set of tubes will contain a high concentration of an unlabeled ligand instead of the test compound.

-

-